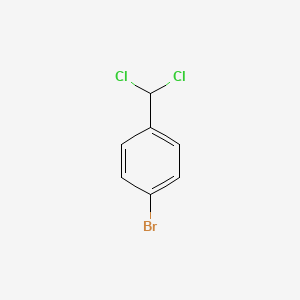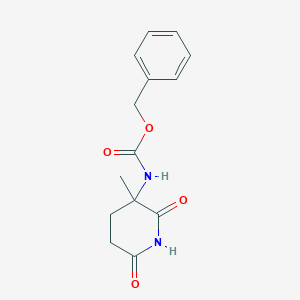
3-(Cbz-amino)-3-methylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is a compound that features a piperidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a methyl group The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione typically involves the protection of the amino group followed by the formation of the piperidine ring. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group. The protected amine is then subjected to cyclization reactions to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-amino)-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is a typical method for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield the free amine .
Scientific Research Applications
3-(Cbz-amino)-3-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-methylpiperidine-2,6-dione: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
3-(Fmoc-amino)-3-methylpiperidine-2,6-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-amino)-3-methylpiperidine-2,6-dione: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
benzyl N-(3-methyl-2,6-dioxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-14(8-7-11(17)15-12(14)18)16-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,19)(H,15,17,18) |
InChI Key |
YCONTJVZSJAVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


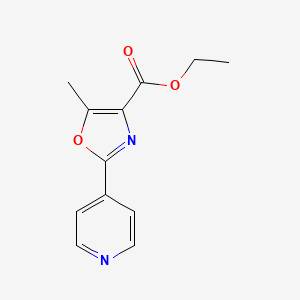

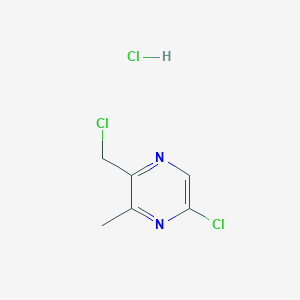

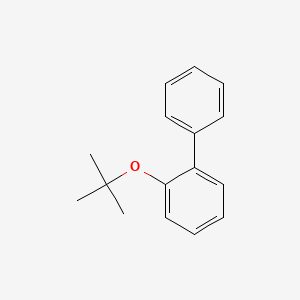
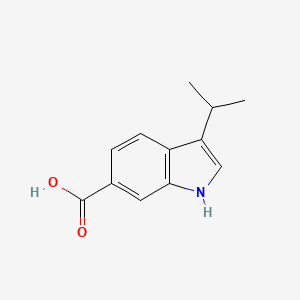
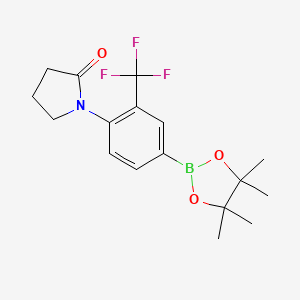
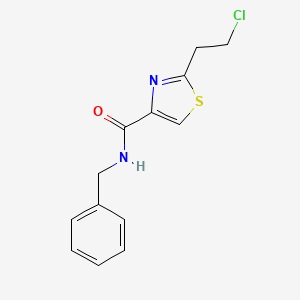
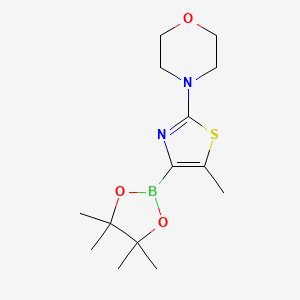


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
